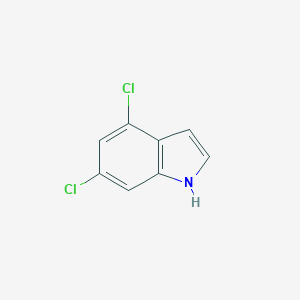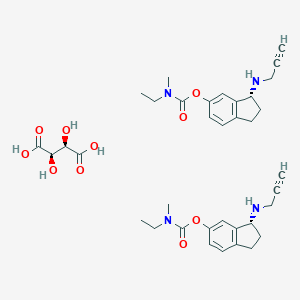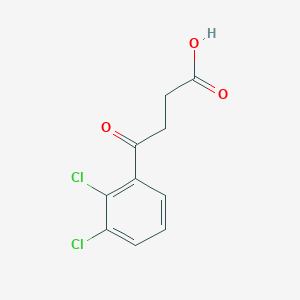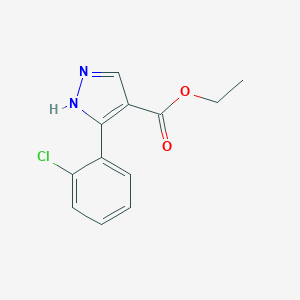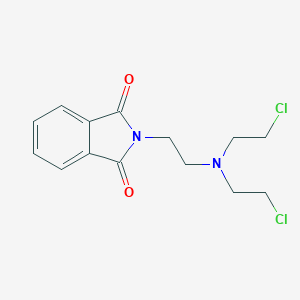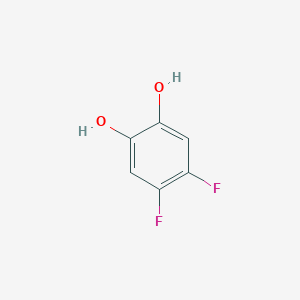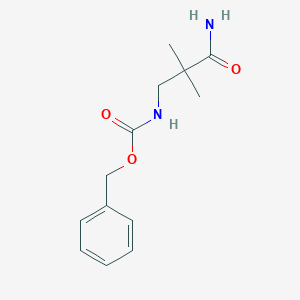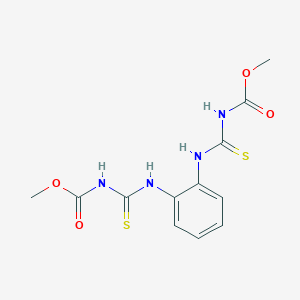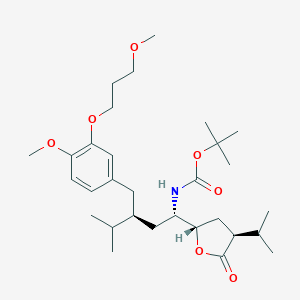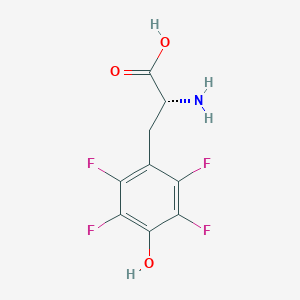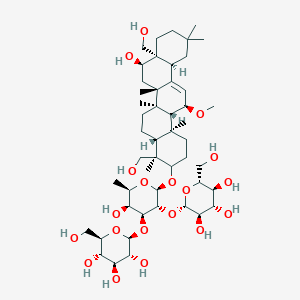
Oleanane, beta-D-galactopyranoside deriv.
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oleanane, beta-D-galactopyranoside deriv. is a natural compound found in various plant species. It has gained significant attention in recent years due to its potential therapeutic properties.
Mécanisme D'action
The exact mechanism of action of Oleanane, beta-D-galactopyranoside deriv. is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
Oleanane, beta-D-galactopyranoside deriv. has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell proliferation. It has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Oleanane, beta-D-galactopyranoside deriv. in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. However, its availability is limited, and the synthesis process can be time-consuming and expensive. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.
Orientations Futures
There are several future directions for research on Oleanane, beta-D-galactopyranoside deriv. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as a natural preservative in the food industry. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, Oleanane, beta-D-galactopyranoside deriv. is a natural compound with potential therapeutic properties. Its anti-inflammatory, antioxidant, and anti-cancer properties make it a promising candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
Oleanane, beta-D-galactopyranoside deriv. can be synthesized from the bark of various plant species, including the white willow tree. The bark is extracted using an organic solvent, and the compound is isolated using column chromatography. The purity of the compound can be verified using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Applications De Recherche Scientifique
Oleanane, beta-D-galactopyranoside deriv. has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been studied for its potential use in the treatment of diabetes, cardiovascular diseases, and neurodegenerative diseases.
Propriétés
Numéro CAS |
146519-04-2 |
|---|---|
Nom du produit |
Oleanane, beta-D-galactopyranoside deriv. |
Formule moléculaire |
C49H82O19 |
Poids moléculaire |
975.2 g/mol |
Nom IUPAC |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(4R,4aR,6aR,6bS,8R,8aS,12aS,14R,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-14-methoxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-hydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C49H82O19/c1-22-31(55)38(67-41-36(60)34(58)32(56)26(18-50)64-41)39(68-42-37(61)35(59)33(57)27(19-51)65-42)43(63-22)66-30-10-11-45(4)28(46(30,5)20-52)9-12-47(6)40(45)25(62-8)15-23-24-16-44(2,3)13-14-49(24,21-53)29(54)17-48(23,47)7/h15,22,24-43,50-61H,9-14,16-21H2,1-8H3/t22-,24+,25-,26-,27-,28-,29-,30?,31+,32-,33-,34+,35+,36-,37-,38+,39-,40-,41+,42+,43+,45+,46+,47-,48-,49-/m1/s1 |
Clé InChI |
OZPOGANASPSVJC-UWJQEIADSA-N |
SMILES isomérique |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3[C@@H](C=C5[C@]4(C[C@H]([C@@]6([C@H]5CC(CC6)(C)C)CO)O)C)OC)C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C(C=C5C4(CC(C6(C5CC(CC6)(C)C)CO)O)C)OC)C)C)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C(C=C5C4(CC(C6(C5CC(CC6)(C)C)CO)O)C)OC)C)C)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O |
Synonymes |
(2S,3R,4S,5R,6R)-2-[(2S,3R,4S,5S,6R)-2-[[(4R,4aR,6aR,6bS,8R,8aS,12aR,1 4S,14aS,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-14-methoxy-4,6a,6b,11, 11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropi cen-3-yl]oxy]-5-hydroxy-6-methyl-4-[( |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



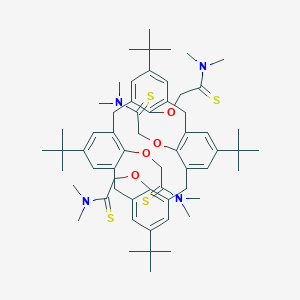
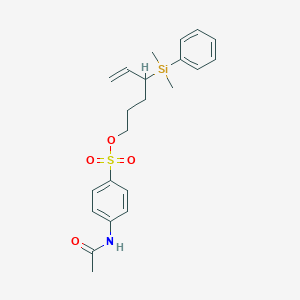
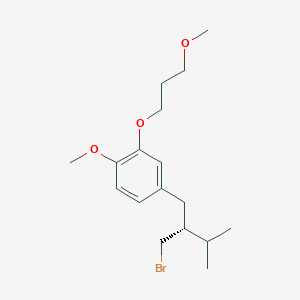
![(R)-2-[3-(3-Methoxypropoxy)-4-methoxybenzyl]-3-methylbutan-1-OL](/img/structure/B132573.png)
